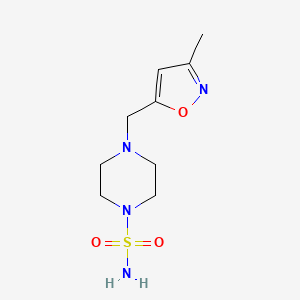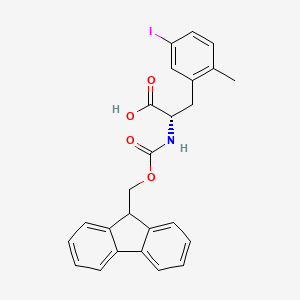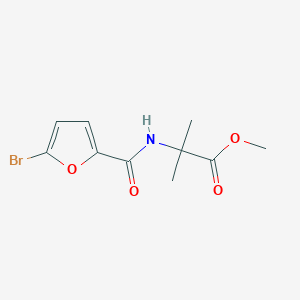
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring, which is further connected to a carboxamido group and a methylpropanoate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Formation of Carboxamido Group: The next step involves the introduction of the carboxamido group. This can be achieved by reacting 5-bromofuran with an appropriate amine, such as methylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Esterification: The final step is the esterification of the carboxamido intermediate with methyl 2-bromo-2-methylpropanoate. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The carboxamido group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Oxidation Reactions: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: Products include corresponding amines.
科学的研究の応用
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamido group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate: This compound also contains a bromofuran moiety but differs in its additional thiazole and benzoate groups.
N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide: This compound has a similar bromofuran structure but includes a pyridine carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12BrNO4 |
|---|---|
分子量 |
290.11 g/mol |
IUPAC名 |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13) |
InChIキー |
KTAYVGQNKXMBGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC=C(O1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
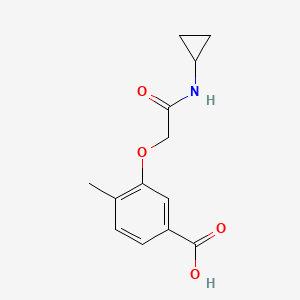
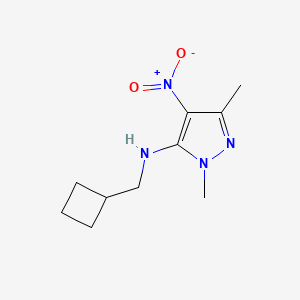
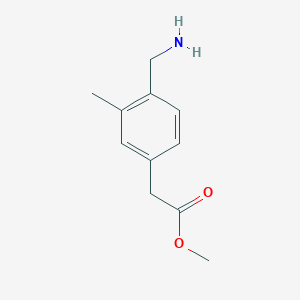
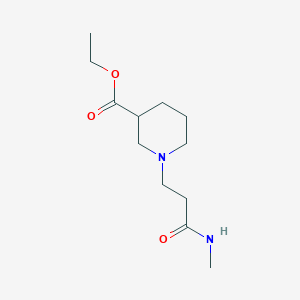
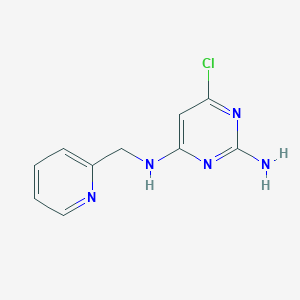
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
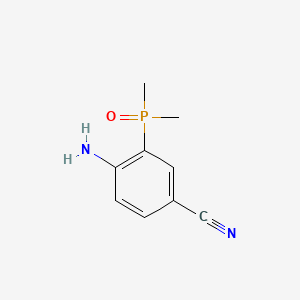
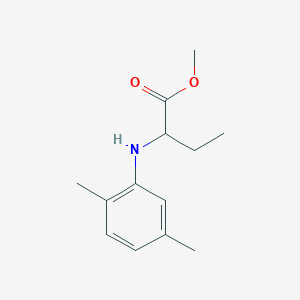
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
